3-Methylspiro[3.3]heptan-1-one chemical properties and structure
3-Methylspiro[3.3]heptan-1-one chemical properties and structure
Executive Summary: The "Escape from Flatland"
In the contemporary landscape of drug discovery, the transition from planar aromatic scaffolds to three-dimensional,
This guide details the structural characteristics, validated synthetic pathways, and reactivity profiles of 3-methylspiro[3.3]heptan-1-one, providing a roadmap for its integration into lead optimization campaigns.[1]
Chemical Identity & Physical Properties[2][3][4][5][6][7]
| Property | Data / Specification |
| Chemical Name | 3-Methylspiro[3.3]heptan-1-one |
| CAS Registry Number | 2142237-05-4 |
| Molecular Formula | |
| Molecular Weight | 124.18 g/mol |
| SMILES | CC1CC2(C1)CCC2=O |
| Physical State | Low-melting solid or liquid (Predicted based on parent) |
| LogP (Predicted) | ~1.4 - 1.9 |
| Topological Polar Surface Area | 17.07 |
| Stereochemistry | Chiral (due to C3 substitution); exists as enantiomers.[1][2][3] |
Structural Analysis
The spiro[3.3]heptane core consists of two cyclobutane rings joined at a single quaternary carbon (C4). Unlike the flat cyclohexane chair or the planar benzene ring, the spiro[3.3]heptane system adopts a "butterfly" conformation to minimize torsional strain.
-
Puckering: Each cyclobutane ring is puckered (approx.
) to relieve eclipsing interactions.[1] -
Orthogonality: The mean planes of the two rings are perpendicular (
), creating "exit vectors" that project substituents into distinct quadrants of 3D space. -
Strain Energy: The parent spiro[3.3]heptane has a strain energy of approximately 63 kcal/mol. This high strain makes the system reactive toward ring-opening under harsh conditions but kinetically stable enough for standard medicinal chemistry transformations.[1]
Synthesis: The Semipinacol Rearrangement Route
While early methods relied on the double alkylation of malonates with pentaerythritol derivatives (low yield, poor regiocontrol), the modern "gold standard" synthesis utilizes a Strain-Relocating Semipinacol Rearrangement . This method is highly regio- and stereospecific, allowing access to the 3-substituted derivative.[1][3][4]
Mechanism of Action
The synthesis couples a bicyclo[1.1.0]butane (BCB) precursor with a cyclopropanone equivalent (often generated from a 1-sulfonylcyclopropanol).[3][4]
-
Nucleophilic Attack: The lithiated BCB species attacks the cyclopropanone.[3][4]
-
Acid-Catalyzed Rearrangement: Treatment with acid (e.g., MsOH) triggers a cascade where the cyclopropane ring expands and the bicyclobutane ring opens, relieving the extreme strain of the BCB system (~66 kcal/mol) to form the spiro[3.3] ketone.
Figure 1: The semipinacol rearrangement leverages the relief of bicyclobutane ring strain to drive the formation of the spirocyclic ketone.[1][3][4][5]
Experimental Protocol (Representative)
Based on methodologies established by Lindsay et al. (See Ref. 1)
Reagents:
-
1-(Phenylsulfonyl)bicyclo[1.1.0]butane[1]
-
2-Methyl-1-(phenylsulfonyl)cyclopropanol (Precursor for 3-methyl substitution)[1]
-
n-Butyllithium (2.5 M in hexanes)[1]
-
Methanesulfonic acid (MsOH)
-
THF (anhydrous)
Procedure:
-
Lithiation: To a solution of 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.0 equiv) in THF at -78 °C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.
-
Coupling: Add the magnesium alkoxide of the cyclopropanol (generated in situ) to the reaction mixture. Allow to warm to 0 °C over 1 h.
-
Rearrangement: Quench the reaction with excess MsOH (5.0 equiv) dissolved in MeOH/THF. Stir at room temperature for 2 h.
-
Workup: Dilute with diethyl ether, wash with saturated
and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) yields the 3-methylspiro[3.3]heptan-1-one.[1]
Chemical Reactivity & Derivatization
The ketone functionality at C1 is the primary handle for diversification. However, the proximity to the strained spiro center requires careful selection of reagents to prevent ring opening.
Validated Transformations
-
Reductive Amination:
-
Reagents: Primary/Secondary amine,
, DCE. -
Outcome: Converts the ketone to an amine, a common motif in GPCR ligands (e.g., replacing a piperidine).
-
Note: The steric bulk of the spiro system may require longer reaction times compared to cyclohexanones.
-
-
Wittig Olefination:
-
Reagents:
, THF. -
Outcome: Formation of the exocyclic alkene (3-methyl-1-methylenespiro[3.3]heptane).[1]
-
Utility: Precursor for further functionalization via hydroboration.
-
-
Oxime Formation:
-
Reagents:
, NaOAc, EtOH. -
Outcome: Crystalline oximes, useful for characterization or rearrangement to lactams (Beckmann).
-
Stability Warning
Avoid strong Lewis acids at elevated temperatures (
Medicinal Chemistry Applications
The spiro[3.3]heptane scaffold is a "privileged structure" for modifying the physicochemical profile of drug candidates.[3]
Bioisosterism & Exit Vectors
Replacing a phenyl ring or a gem-dimethyl group with a spiro[3.3]heptane core alters the spatial arrangement of substituents.
-
Phenyl Ring: Planar, substituents at
or . -
Spiro[3.3]heptane: 3D, substituents at
(approx).
This "kink" in the molecule can improve fit within a binding pocket or solubilize a greasy aromatic lead.
Figure 2: The spiro[3.3]heptane core projects substituents orthogonally, accessing chemical space unavailable to planar aromatic rings.
Case Study Relevance
While specific clinical data for the 3-methyl derivative is proprietary, the parent spiro[3.3]heptane-amine has been successfully used to replace piperidines in varying chemotypes (e.g., modifying solubility in kinase inhibitors), often resulting in a lower
References
-
Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Tetrahedron.
- Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. (General context on spirocycles).
-
PubChem Compound Summary. (2025). "Spiro[3.3]heptan-1-one."[1][6][3][4] National Center for Biotechnology Information.
-
ChemicalBook. (2025).[7][8] "3-methylspiro[3.3]heptan-1-one Product Description."
Sources
- 1. spiro[3.3]heptane | CAS:174-74-3 | Atomaxchem [en.atomaxchem.com]
- 2. Spiro[3.3]heptane-2,6-diol | C7H12O2 | CID 14792587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiroheptane - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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